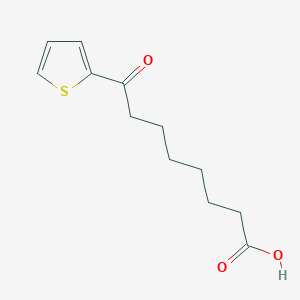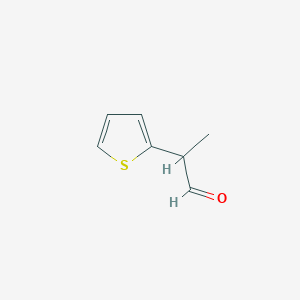
5-(Dibromomethyl)quinoxaline
Overview
Description
5-(Dibromomethyl)quinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The compound this compound is characterized by the presence of a dibromomethyl group attached to the quinoxaline ring, which imparts unique chemical properties and reactivity.
Mechanism of Action
Target of Action
5-(Dibromomethyl)quinoxaline is a derivative of quinoxaline, a heterocyclic compound that has been found to have various biological properties . The primary target of this compound is Peroxiredoxin-2 (Prx2), a protein that plays a crucial role in cellular antioxidant defense .
Mode of Action
This compound interacts with its target, Prx2, by inhibiting its activity . This interaction results in potent lytic activity against certain pathogens, such as P. falciparum .
Biochemical Pathways
It is known that the compound’s interaction with prx2 can disrupt the normal functioning of the protein, potentially affecting the cellular antioxidant defense system .
Result of Action
The inhibition of Prx2 by this compound can lead to potent lytic activity against certain pathogens . This suggests that the compound may have potential applications in the treatment of diseases caused by these pathogens.
Biochemical Analysis
Biochemical Properties
5-(Dibromomethyl)quinoxaline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with topoisomerase II, an enzyme crucial for DNA replication and cell division . The interaction between this compound and topoisomerase II results in the inhibition of the enzyme’s activity, leading to disruptions in DNA replication and cell cycle progression . Additionally, this compound has been found to interact with various other proteins involved in cellular signaling pathways, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In neuroblastoma cell lines, this compound has demonstrated significant anti-proliferative activity . The presence of this compound leads to alterations in cell signaling pathways, gene expression, and cellular metabolism. Specifically, it has been observed to induce apoptosis in cancer cells by activating caspase-dependent pathways . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production processes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to the active site of topoisomerase II, leading to the inhibition of the enzyme’s activity . This binding interaction prevents the enzyme from facilitating the unwinding of DNA, thereby halting DNA replication and cell division . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in cell cycle regulation, apoptosis, and metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings have been observed to change over time. In vitro studies have shown that the compound remains stable under standard laboratory conditions for extended periods . Over time, this compound may undergo degradation, leading to a reduction in its efficacy . Long-term exposure to the compound has been associated with sustained inhibition of cellular functions, including DNA replication and metabolic processes . In vivo studies have also indicated that prolonged exposure to this compound can result in cumulative effects on cellular function, further emphasizing the importance of monitoring its stability and degradation over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exhibit minimal toxicity and adverse effects . As the dosage increases, the compound’s inhibitory effects on cellular processes become more pronounced . High doses of this compound have been associated with toxic effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have also been observed, where a certain dosage level is required to achieve significant inhibition of cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . This inhibition leads to a reduction in metabolic flux and alterations in metabolite levels within the cell . Additionally, this compound has been found to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . These interactions highlight the compound’s potential impact on cellular metabolism and its relevance in biochemical research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to be actively transported into cells via specific transporters, allowing it to accumulate within the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and activity . The distribution of the compound within tissues is also influenced by its interactions with plasma proteins, which can affect its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily within the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound has been observed to accumulate in other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dibromomethyl)quinoxaline typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of quinoxaline with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-(Dibromomethyl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction Reactions: Reduction of the dibromomethyl group can yield quinoxaline derivatives with reduced bromine content
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in solvents like ethanol or acetonitrile at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions
Major Products: The major products formed from these reactions include various substituted quinoxalines, oxidized quinoxaline derivatives, and reduced quinoxaline compounds .
Scientific Research Applications
5-(Dibromomethyl)quinoxaline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Agriculture: Quinoxaline derivatives, including this compound, are used in the formulation of pesticides and herbicides .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
5-(Chloromethyl)quinoxaline: A similar compound with a chloromethyl group instead of a dibromomethyl group.
5-(Methyl)quinoxaline: A derivative with a methyl group at the same position.
Uniqueness: 5-(Dibromomethyl)quinoxaline is unique due to the presence of the dibromomethyl group, which imparts distinct reactivity and biological activity compared to other quinoxaline derivatives. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(dibromomethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-9(11)6-2-1-3-7-8(6)13-5-4-12-7/h1-5,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNTZZRPOFREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423750 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958994-25-7 | |
| Record name | 5-(dibromomethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00423750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)


![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)
![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)







![6-Phenyl-1-oxaspiro[2.5]octane](/img/structure/B1312355.png)

